Cyanidin 3-arabinoside cation chemical structure and properties
Cyanidin 3-arabinoside cation chemical structure and properties
An In-Depth Technical Guide to Cyanidin 3-arabinoside Cation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoid pigments responsible for the vibrant red, purple, and blue colors in numerous plants.[1] As a glycoside of cyanidin, it consists of a cyanidin aglycone linked to an arabinose sugar moiety.[1] This compound has garnered significant scientific interest due to its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Found abundantly in fruits like blueberries, chokeberries, and apples, it is a key bioactive component in the human diet.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological mechanisms, and relevant experimental protocols for Cyanidin 3-arabinoside, offering a critical resource for its study and application in research and drug development.
Chemical Structure and Physicochemical Properties
Molecular Structure
Cyanidin 3-arabinoside belongs to the anthocyanidin-3-O-glycoside class of organic compounds.[3] Its core structure is the flavylium cation, which is a benzopyran ring system (A and C rings) attached to a phenolic B ring.[4][5] Specifically, it is composed of the cyanidin aglycone, characterized by hydroxyl groups at the 3, 5, 7, 3', and 4' positions, with an arabinose sugar molecule O-glycosidically linked at the C3 position.[1][3] This glycosylation enhances its water solubility and stability compared to the aglycone form.
Caption: Chemical structure of Cyanidin 3-arabinoside cation.
Physicochemical Data
The fundamental properties of Cyanidin 3-arabinoside cation are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₉O₁₀⁺ (cation) C₂₀H₁₉ClO₁₀ (chloride salt) | [6][7] |
| Molecular Weight | 419.36 g/mol (cation) 454.81 g/mol (chloride salt) | [7][8] |
| CAS Number | 27214-72-8 | [1][7][8] |
| Appearance | Solid, brown to black or dark red/purple powder | [6][9] |
| IUPAC Name | (2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol | [7] |
Spectroscopic Profile
Spectroscopic analysis is essential for the identification and quantification of Cyanidin 3-arabinoside. Key data from various techniques are compiled below.
| Spectroscopic Technique | Key Data Points | Source(s) |
| UPLC-MS/MS | Parent Ion [M]⁺: m/z 419.10; Fragment Ion: m/z 287.10 (Cyanidin aglycone) | [5][10] |
| ¹H NMR | Spectra available in deuterated solvents (e.g., DMSO, MeOD) for structural elucidation. | [11] |
| ¹³C NMR | Chemical shifts confirm the carbon skeleton and glycosylation pattern. | [11] |
| HRESIMS | High-resolution mass spectrometry provides exact mass for formula confirmation ([M]⁺: 419.0971). | [11] |
| FTIR | Spectra show characteristic O-H and N-H stretching (3600-3000 cm⁻¹) and polyphenol signals (600-500 cm⁻¹). | [12] |
Stability and Solubility
The efficacy and experimental utility of Cyanidin 3-arabinoside are heavily dependent on its stability and solubility.
Factors Affecting Stability
The stability of Cyanidin 3-arabinoside is influenced by several environmental factors:
-
pH : Like other anthocyanins, its color and stability are pH-dependent. The flavylium cation form is most stable and vibrant in acidic conditions (pH < 3).
-
Temperature : The compound is sensitive to heat. It is easily degraded by hydrolysis or hydrogenation at temperatures above 40°C.[9] Long-term storage in solution should be at -20°C or -80°C.[6][8]
-
Light : Exposure to light can cause degradation, necessitating storage in dark or amber containers.[1]
-
Oxygen and Metal Ions : The presence of oxygen and certain metal ions can accelerate degradation.[4]
Solubility Profile
-
Water : It is highly water-soluble, a characteristic enhanced by the glycosidic bond.[9]
-
Organic Solvents : It is soluble in ethanol, often requiring ultrasonic and warming to achieve higher concentrations (e.g., 4.5 mg/mL).[6] Stock solutions are typically prepared in solvents like DMSO. For in vivo studies, co-solvent systems such as DMSO, PEG300, and Tween 80 are used.[8]
Natural Occurrence and Biosynthesis
Key Natural Sources
Cyanidin 3-arabinoside is a widespread pigment in the plant kingdom, contributing to the color of many fruits and flowers.[1] Significant dietary sources include:
-
Berries : It is found in high concentrations in black chokeberries (Aronia melanocarpa), bilberries (Vaccinium myrtillus), lingonberries (Vaccinium vitis-idaea), and blueberries (Vaccinium corymbosum).[2][3]
-
Other Fruits : Apples (Malus pumila) and their skins are notable sources.[3][13]
-
Flowers : It has been isolated from the flowers of Rhododendron cv. Lems Stormcloud.[6]
Biosynthesis Overview
The production of Cyanidin 3-arabinoside in plants follows the general anthocyanin biosynthetic pathway, which is a branch of the flavonoid pathway.
Caption: Simplified biosynthesis pathway of Cyanidin 3-arabinoside.
The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions involving key enzymes like chalcone synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS).[2] The final step involves the glycosylation of the cyanidin aglycone by a specific UDP-arabinosyltransferase.[2]
Biological Activities and Mechanisms of Action
Cyanidin 3-arabinoside exhibits a range of pharmacological activities that are of interest for drug development.
Antioxidant Properties
As a phenolic compound, Cyanidin 3-arabinoside is a potent antioxidant.[2] It effectively scavenges free radicals, which helps to mitigate oxidative stress implicated in numerous chronic diseases.[2][14] This activity is attributed to the hydroxyl groups on its B-ring, which can donate hydrogen atoms to neutralize radicals.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties.[2] It can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory pathways.[2][15] This action is relevant for conditions like inflammatory bowel disease and atherosclerosis.[16][17][18]
Anticancer Activity
Extensive research has highlighted the anticancer potential of Cyanidin 3-arabinoside.
-
Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cells, particularly in human colon cancer (Caco-2) models, with a reported IC₅₀ value of 112 µg/mL.[2][13]
-
Apoptosis Induction : The anti-tumor effect is exerted by inducing apoptosis (programmed cell death).[2][13] This is achieved by modulating the expression of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[13]
-
Metabolic Disruption : It can interfere with cancer cell metabolism by reducing cell membrane synthesis and energy metabolism, and can also trigger DNA damage.[2][13]
-
Enzyme Inhibition : It has been shown to inhibit target proteins involved in tumor growth and inflammation, such as aminopeptidase N (APN) and Janus kinase (JAK).[2][13]
Caption: Mechanism of apoptosis induction by Cyanidin 3-arabinoside.
PTP1B Inhibition and Anti-diabetic Potential
Cyanidin 3-arabinoside is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling.[8][19] By inhibiting PTP1B, it can enhance insulin sensitivity, making it a promising candidate for the study of type 2 diabetes.[8] It exhibits reversible, mixed-type inhibition with an IC₅₀ value of 8.91 µM.[19]
Experimental Protocols
The following protocols provide a framework for the extraction, purification, and analysis of Cyanidin 3-arabinoside from plant sources.
Extraction and Purification from Plant Material
This protocol describes a general procedure for obtaining an anthocyanin-rich extract from plant tissue (e.g., berry skins).
Caption: Workflow for extraction and purification of anthocyanins.
Methodology:
-
Sample Preparation : Obtain fresh or frozen plant material. Homogenize the tissue and lyophilize (freeze-dry) to obtain a stable powder.[10]
-
Extraction : Suspend the powdered material in an acidified solvent (e.g., 70% ethanol or methanol with 0.1% HCl, pH ~2.5) at a solid-to-liquid ratio of 1:20 (w/v).[10] Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 25°C) to prevent degradation.[10][20]
-
Filtration : Centrifuge the mixture and filter the supernatant to remove solid residues. Repeat the extraction on the residue two more times to maximize yield.[10]
-
Concentration : Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.[10]
-
Purification : Dissolve the concentrated extract in water and load it onto a pre-treated macroporous resin column (e.g., AB-8 or D101).[10]
-
Washing and Elution : Wash the column with acidified water to remove sugars and other polar impurities. Elute the anthocyanins using an acidified ethanol solution (e.g., 95% ethanol with 0.1% HCl).[10]
-
Final Step : Collect the colored eluate, concentrate it via rotary evaporation, and then lyophilize to yield a purified anthocyanin powder.
Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for quantifying Cyanidin 3-arabinoside.
Methodology:
-
Sample Preparation : Dissolve the purified extract or standard in the mobile phase starting condition (e.g., 50% methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter.[10]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).[10]
-
Mobile Phase A : Water with 0.1% formic acid.[10]
-
Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid.[10]
-
Gradient : A typical gradient might be: 5-50% B over 12 minutes, then ramp to 95% B, hold, and return to 5% B for re-equilibration.[10]
-
Flow Rate : 0.3-0.4 mL/min.[10]
-
Column Temperature : 40°C.[10]
-
-
Detection : Monitor at the visible wavelength of maximum absorbance for anthocyanins, typically around 520 nm.[21][22]
-
Quantification : Prepare a standard curve using a certified reference standard of Cyanidin 3-arabinoside. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Future Perspectives and Conclusion
Cyanidin 3-arabinoside cation is a highly promising natural compound with a well-defined chemical profile and a spectrum of beneficial biological activities. Its potent antioxidant, anti-inflammatory, and targeted anticancer effects make it a strong candidate for further investigation in nutraceutical and pharmaceutical development. Future research should focus on improving its bioavailability, conducting robust clinical trials to validate its efficacy in human health, and exploring its synergistic effects with other therapeutic agents. This guide provides the foundational technical knowledge for researchers to effectively harness the potential of this valuable anthocyanin.
References
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BioCrick. (n.d.). Cyanidin 3-Arabinoside. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra in the region 4000–400 cm⁻¹for Cyanidin-3-O-arabinoside.... Retrieved from [Link]
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ResearchGate. (n.d.). Identification of cyanidin-3-arabinoside extracted from blueberry as selective PTP1B inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B).... Retrieved from [Link]
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